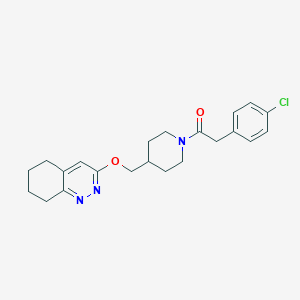
2-(4-Chlorophenyl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C22H26ClN3O2 and its molecular weight is 399.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-Chlorophenyl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and research findings associated with this compound.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure incorporates a chlorophenyl group and a piperidine moiety linked to a tetrahydrocinnoline derivative, which is essential for its biological activity.
Antibacterial Activity
Research has demonstrated that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing the piperidine nucleus often display moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 2-(4-Chlorophenyl)-... | Salmonella typhi | Moderate to Strong |
| 2-(4-Chlorophenyl)-... | Bacillus subtilis | Moderate to Strong |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. It has been noted for its inhibitory effects on acetylcholinesterase (AChE) and urease. The IC50 values for some synthesized derivatives were reported as follows:
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | AChE | 2.14±0.003 |
| Compound B | Urease | 0.63±0.001 |
These results indicate that certain derivatives of the compound exhibit strong enzyme inhibition, which could have therapeutic implications in treating conditions like Alzheimer's disease and urinary tract infections .
The mechanism by which this compound exhibits its biological activity involves several pathways:
- Binding Interactions : Docking studies suggest that the compound interacts effectively with amino acids in target proteins, enhancing its pharmacological effectiveness .
- Enzyme Interaction : The inhibition of AChE suggests a potential role in neuropharmacology, while urease inhibition indicates possible applications in managing urinary disorders .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of compounds similar to this compound). For example:
- A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis of various piperidine derivatives and their biological evaluations, reporting significant antibacterial and enzyme inhibitory activities .
- Another research effort involved testing the synthesized compounds against multiple bacterial strains and assessing their enzyme inhibition capabilities through established protocols .
属性
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2/c23-19-7-5-16(6-8-19)13-22(27)26-11-9-17(10-12-26)15-28-21-14-18-3-1-2-4-20(18)24-25-21/h5-8,14,17H,1-4,9-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOHWBGUWMWUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














